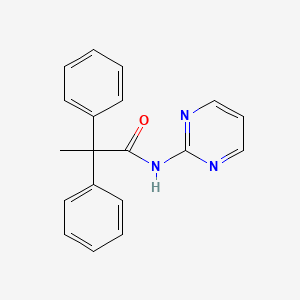
2,2-diphenyl-N-2-pyrimidinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-2-pyrimidinylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as DPP and is synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
2,2-diphenyl-N-2-pyrimidinylpropanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. Additionally, 2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2,2-diphenyl-N-2-pyrimidinylpropanamide is not well understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to exhibit potent antitumor and anti-inflammatory activity. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2-diphenyl-N-2-pyrimidinylpropanamide in lab experiments is its potent antitumor and anti-inflammatory activity. This compound has been extensively studied for its potential use in cancer treatment and the treatment of inflammatory diseases. However, one of the limitations of using 2,2-diphenyl-N-2-pyrimidinylpropanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2,2-diphenyl-N-2-pyrimidinylpropanamide. One potential direction is the development of novel analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-diphenyl-N-2-pyrimidinylpropanamide and to identify potential molecular targets for this compound. Finally, future studies are needed to evaluate the safety and efficacy of 2,2-diphenyl-N-2-pyrimidinylpropanamide in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 2,2-diphenyl-N-2-pyrimidinylpropanamide involves a series of chemical reactions. The first step involves the reaction of pyrimidine-2-carboxylic acid with thionyl chloride to form pyrimidine-2-chloride. The pyrimidine-2-chloride is then reacted with 2-aminopropan-1-ol to form 2-(2-hydroxypropyl)pyrimidine. The final step involves the reaction of 2-(2-hydroxypropyl)pyrimidine with benzophenone in the presence of sodium hydride to form 2,2-diphenyl-N-2-pyrimidinylpropanamide.
Propiedades
IUPAC Name |
2,2-diphenyl-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-19(15-9-4-2-5-10-15,16-11-6-3-7-12-16)17(23)22-18-20-13-8-14-21-18/h2-14H,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBLPUPWXUIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


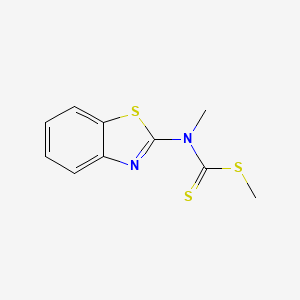
![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)
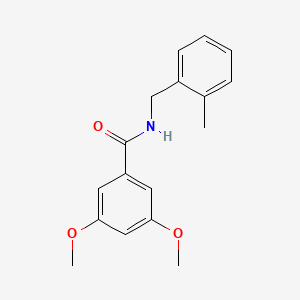
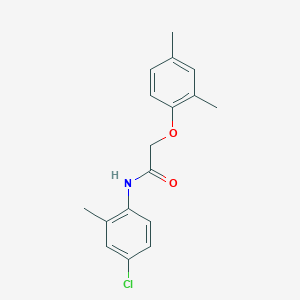
![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)
![3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B5818923.png)
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
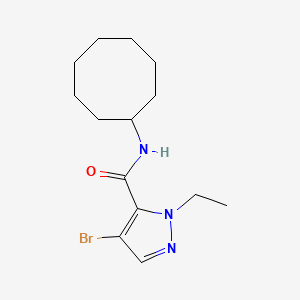
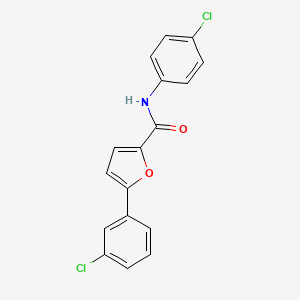
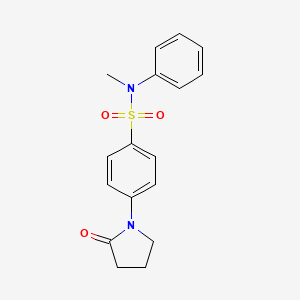

![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)